molecular formula C15H16N2O6 B8243309 (2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid

(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid

Cat. No.: B8243309
M. Wt: 320.30 g/mol
InChI Key: LYVJMMKGNXWUHO-UMJHXOGRSA-N
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Description

(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid is a compound that belongs to the class of indole derivatives. It is characterized by the presence of an oxoindole moiety attached to an acetyl group, which is further linked to L-glutamic acid. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid typically involves multi-step reactions. One common method includes the initial formation of the oxoindole moiety, followed by its acetylation and subsequent attachment to L-glutamic acid. For instance, the synthesis of 2-(2-Oxoindolin-3-yl)acetic acid, a related compound, involves a two-step reaction with sodium hydroxide in water at 25°C, followed by hydrogenation using palladium on carbon in acetic acid and sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The oxoindole moiety can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the oxoindole moiety to dihydroindole derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxoindole moiety can yield oxindole derivatives, while reduction can produce dihydroindole derivatives.

Scientific Research Applications

(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid is unique due to the presence of both the oxoindole moiety and the L-glutamic acid component. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S)-2-[[2-(2-oxo-1,3-dihydroindol-3-yl)acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c18-12(16-11(15(22)23)5-6-13(19)20)7-9-8-3-1-2-4-10(8)17-14(9)21/h1-4,9,11H,5-7H2,(H,16,18)(H,17,21)(H,19,20)(H,22,23)/t9?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVJMMKGNXWUHO-UMJHXOGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)N[C@@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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